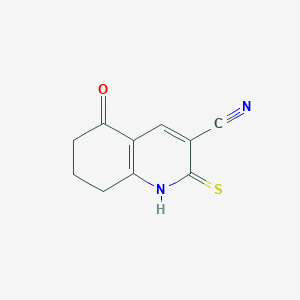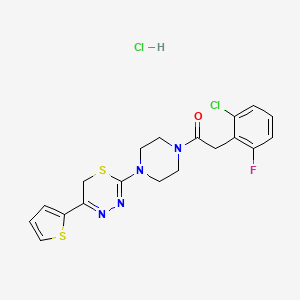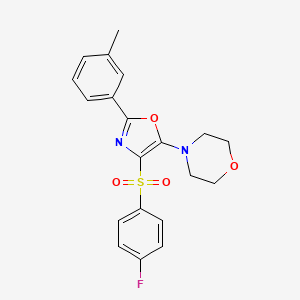
4-(4-((4-Fluorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-((4-Fluorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine, also known as FSL-1, is a synthetic compound that has been widely used in scientific research. This compound belongs to the family of toll-like receptor (TLR) agonists, which are molecules that can activate the innate immune system.
Scientific Research Applications
Antimicrobial and Antibacterial Activity
Compounds related to "4-(4-((4-Fluorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine" have shown significant antimicrobial and modulating activity against standard and multi-resistant strains of bacteria and fungi. For instance, the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against strains like Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa has been investigated, highlighting its potential in treating diseases caused by these microorganisms Oliveira et al., 2015.
Synthesis and Biological Activity Studies
The synthesis and characterization of derivatives, such as 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, and their biological activities have been explored. Such studies include antibacterial, antioxidant, anti-TB, anti-diabetic, and molecular docking studies, indicating a broad spectrum of potential applications in drug development Mamatha S.V et al., 2019.
Polymer Science and Materials Chemistry
The compound and its related structures have been utilized in the synthesis of novel polymeric materials. For example, the design of electrophoretic and biocompatible poly(2-oxazoline)s initiated by perfluoroalkanesulfoneimides and their application in electrophoretic deposition with bioactive glass have been reported. Such materials are of interest for biomedical applications due to their biocompatibility and the ability to form hybrid materials with bioactive glass Hayashi & Takasu, 2015.
Novel Synthesis Methods
Research has also focused on developing new synthesis methods for these compounds. For instance, a concise synthesis of C-substituted morpholines and related heterocycles using α-phenylvinylsulfonium salts has been described, highlighting innovative approaches to generating these complex structures Matlock et al., 2015.
Analytical Chemistry Applications
The stability and analytical challenges of key intermediates in the synthesis of related compounds have been studied. For instance, the in-solution degradation of 2-(dichloromethyl)-5[4-(methylsulfonyl)-phenyl]-4-(fluoromethyl)-oxazoline, a key intermediate in the synthesis of Florfenicol, has been investigated to understand its stability and inform analytical methods during commercial processing Yang et al., 2019.
properties
IUPAC Name |
4-[4-(4-fluorophenyl)sulfonyl-2-(3-methylphenyl)-1,3-oxazol-5-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4S/c1-14-3-2-4-15(13-14)18-22-19(20(27-18)23-9-11-26-12-10-23)28(24,25)17-7-5-16(21)6-8-17/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRELZGOGHZUXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCOCC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((4-Fluorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-1-benzyl-3-(((2,4-difluorophenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2858526.png)

![2-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2858531.png)
![N-(4-ethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2858532.png)
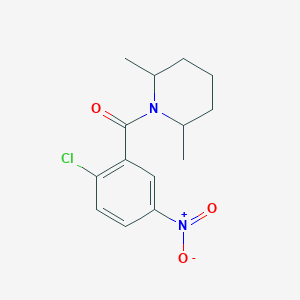

![Tert-butyl 8-(2-chloropyrimidine-5-carbonyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2858535.png)
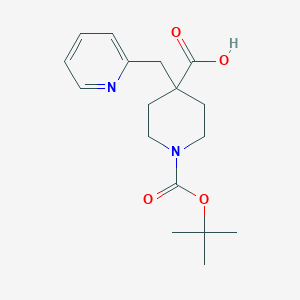
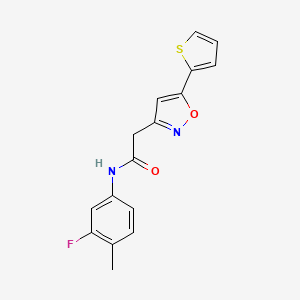
![(E)-2-(1,3-benzodioxol-5-yl)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile](/img/structure/B2858542.png)
![3-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2858543.png)
![N-benzoyl-N'-[4-(2-thienyl)-2-pyrimidinyl]thiourea](/img/structure/B2858544.png)
